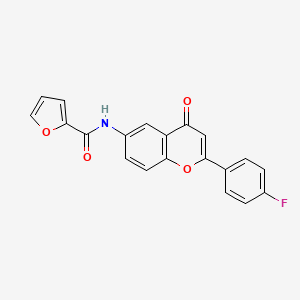

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide

Description

N-(2-(4-Fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide is a synthetic small molecule characterized by a chromen (benzopyran) core substituted with a 4-fluorophenyl group at position 2, a ketone group at position 4, and a furan-2-carboxamide moiety at position 5. The compound’s crystallographic and structural properties can be analyzed using tools like SHELXL and visualized via WinGX/ORTEP .

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12FNO4/c21-13-5-3-12(4-6-13)19-11-16(23)15-10-14(7-8-17(15)26-19)22-20(24)18-2-1-9-25-18/h1-11H,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGISXMLHZKDLGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the class of chromenone derivatives, characterized by a chromen-4-one core fused with a furan and an amide group. Its molecular formula is with a molecular weight of approximately 360.3 g/mol. The presence of the fluorine atom in the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological targets and pharmacokinetic properties .

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound against various cancer cell lines, including HepG2 (liver), Huh-7 (liver), and MCF-7 (breast cancer) cells. The compound demonstrated significant cytotoxicity, with cell viability percentages indicating strong anti-cancer effects:

| Compound | Cell Line | Cell Viability (%) |

|---|---|---|

| This compound | HepG2 | 33.29 |

| This compound | Huh-7 | 45.09 |

| This compound | MCF-7 | 41.81 |

The structure–activity relationship (SAR) indicates that modifications in substituents on the phenyl ring can enhance anti-cancer activity. Electron-donating groups have been found to increase potency, while bulky substituents may decrease efficacy .

2. Anti-Microbial Activity

The compound also exhibits promising antimicrobial properties. In vitro assays revealed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against various fungal pathogens:

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 10.5 | 280 |

| S. aureus | 13 | 265 |

| Fungal Strains | 12 - 19 | 120.7 - 190 |

The presence of aromatic moieties contributes to the lipophilicity and overall antimicrobial effectiveness of the compound .

The biological activity of this compound is thought to involve interaction with specific molecular targets, including enzymes and receptors that regulate cancer cell proliferation and microbial growth. The precise mechanisms remain an area of ongoing research, but it is hypothesized that the compound may induce apoptosis in cancer cells or disrupt microbial cell wall synthesis in bacteria.

Case Studies and Research Findings

- In Vitro Studies : A study published in MDPI demonstrated that derivatives similar to this compound showed significant anti-cancer activity across multiple cell lines, supporting its potential as a lead compound for further drug development .

- Comparative Analysis : In comparative analyses against standard chemotherapeutic agents like doxorubicin, the compound exhibited lower cell viability percentages, indicating superior efficacy in certain contexts .

- Structural Modifications : Research has indicated that structural modifications can lead to enhanced biological activities, suggesting avenues for future development and optimization of this compound for therapeutic applications .

Chemical Reactions Analysis

Oxidation Reactions

The chromenone core (4-oxo-4H-chromen-6-yl) is susceptible to oxidation at the ketone group or the aromatic system. Key findings include:

-

Radical-mediated oxidation pathways are plausible due to the chromenone’s conjugated system, as demonstrated in radical annulation studies involving similar frameworks .

Reduction Reactions

The carbonyl group at the 4-position of the chromenone core can undergo reduction:

-

The fluorophenyl group remains inert under standard reduction conditions due to its electron-deficient nature.

Substitution Reactions

The furan-2-carboxamide moiety participates in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

Nucleophilic Substitution

| Site | Reagents/Conditions | Products |

|---|---|---|

| Amide Nitrogen | Alkyl halides (e.g., CH₃I) in basic media | N-alkylated carboxamide derivatives |

| Fluorophenyl Group | Strong bases (e.g., LDA) | Fluorine displacement (rare; requires harsh conditions) |

Hydrolysis and Condensation

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | HCl/H₂O, reflux | Furan-2-carboxylic acid + 6-aminochromenone derivative |

| Basic Hydrolysis | NaOH/EtOH, heat | Corresponding carboxylate salt |

-

Condensation with aldehydes or ketones may form Schiff base derivatives at the amide nitrogen.

Radical-Mediated Reactions

The compound’s chromenone core participates in radical cascade reactions, as evidenced by studies on propargylamine analogs :

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the chromenone’s α,β-unsaturated ketone:

| Conditions | Products |

|---|---|

| UV light (λ = 300–400 nm) | Cyclobutane-fused chromenone dimers |

Complexation and Chelation

The carbonyl and amide groups act as ligands for metal ions:

Thermal Degradation

Pyrolysis (T > 300°C) leads to:

-

Decarboxylation of the carboxamide group.

-

Fragmentation of the chromenone core into phenolic compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

(a) Chromen Derivatives

- N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide (): Core: Chromen with a thiazolidinone ring fused at position 3. Substituents: Methyl group at position 6, furan-2-carboxamide at position 3.

(b) Quinoline-Based Analogs

- N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide (): Core: Quinoline substituted with pyrimidine and tetrahydrofuran-oxy groups. Substituents: Piperidine-derived acetamido and furan-2-carboxamide.

Functional Group Modifications

(a) Fluorophenyl Substituents

- para-Fluorofuranyl fentanyl (N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide) ():

- Core : Piperidine (opioid backbone) with phenethyl and 4-fluorophenyl groups.

- Substituents : Furan-2-carboxamide.

- Key Difference : Despite sharing the 4-fluorophenyl and furan-2-carboxamide motifs, this compound is a fentanyl analog with opioid receptor activity, highlighting how core structure dictates pharmacological class.

(b) Furopyridine Derivatives

- 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide (): Core: Furopyridine with trifluoroethylamino and cyclopropylcarbamoyl groups. Substituents: 4-Fluorophenyl and methyl groups. Key Difference: The furopyridine core may enhance π-π stacking interactions in enzyme binding compared to the chromen-based target compound.

Structural Data and Crystallography

The target compound’s analogs often require single-crystal X-ray studies for structural confirmation. For example, the chromen-thiazolidinone derivative in was analyzed at 292 K with an R factor of 0.049 , while SHELX software remains a standard for small-molecule refinement . Such data are critical for comparing bond lengths, angles, and packing efficiencies across analogs.

Comparative Data Table

Key Observations and Implications

- Core Scaffold Influence : Chromen derivatives (e.g., ) prioritize planar aromatic interactions, whereas piperidine-based compounds () target neuroreceptors.

- Functional Group Synergy : The 4-fluorophenyl group enhances lipophilicity and metabolic stability across analogs, while furan-2-carboxamide contributes to hydrogen bonding .

- Software Dependency : Structural comparisons rely heavily on crystallographic tools like SHELXL and visualization suites like WinGX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.